(5-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid
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Overview
Description
2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is an organic compound belonging to the class of pyridinones This compound is characterized by a pyridinone ring substituted with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-oxo-1,2-dihydropyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an antagonist to specific neurotransmitter receptors, thereby modulating neuronal activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: This compound has a similar structure but with a different substitution pattern on the pyridinone ring.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another related compound with a different functional group.
Uniqueness
2-(5-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-(5-methyl-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-7(10)9(4-6)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
ZKDUMDUOAOANGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C=C1)CC(=O)O |
Origin of Product |
United States |
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